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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365, also known as Gridegalutamide, is a pioneering, orally bioavailable,
heterobifunctional molecule currently under investigation for the treatment of metastatic
castration-resistant prostate cancer (NCRPC).[1][2] Developed by Bristol Myers Squibb, this
compound represents a significant advancement in the field of targeted protein degradation. It
functions as a potent and selective androgen receptor (AR) antagonist and, uniquely, as a
ligand-directed degrader (LDD). This dual mechanism of action allows BMS-986365 to not only
block the AR signaling pathway but also to induce the degradation of the AR protein itself,
offering a promising new therapeutic strategy for cancers driven by androgen receptor activity.

[1]3]

This technical guide provides a comprehensive overview of the structure, physicochemical
properties, and synthesis of BMS-986365, intended for professionals in the fields of medicinal
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

BMS-986365 is a complex molecule comprised of three key components: a ligand that binds to
the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin
ligase. This tripartite structure is the hallmark of a Proteolysis Targeting Chimera (PROTAC).
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IUPAC Name: 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-0x0-2-
sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-
dioxopiperidin-3-yllamino]phenyllacetamide[4]

Chemical Formula: Ca1HasF3sNsOsS[4]

Molecular Weight: 818.92 g/mol [4]

Physicochemical Properties

Property Value Source
CAS Number 2446929-86-6 [4]
Appearance Solid [5]
Solubility Soluble in DMSO [6]

Synthesis of BMS-986365

The synthesis of BMS-986365 is a multi-step process that involves the careful assembly of its
three core components. The synthetic route has been described in the patent literature,
specifically in patent WO2020132014A1 (example 17), and is also referenced in the
supplementary information of a key publication on its discovery.[7][8]

While detailed, step-by-step experimental protocols with specific reagent quantities and
reaction conditions are proprietary and not fully disclosed in the public domain, the overall
synthetic strategy can be outlined as follows. The synthesis involves the preparation of three
key intermediates which are then coupled to form the final molecule.

Overall Synthetic Workflow
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Caption: High-level synthetic workflow for BMS-986365.

Mechanism of Action: Dual-Action AR Inhibition and
Degradation

BMS-986365 exhibits a novel, dual mechanism of action that distinguishes it from traditional
androgen receptor antagonists.[1][3]

o Competitive Antagonism: The AR-binding moiety of BMS-986365 competitively binds to the
ligand-binding domain (LBD) of the androgen receptor. This direct inhibition blocks the
binding of endogenous androgens, thereby preventing the conformational changes required
for AR activation and downstream signaling.
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» Targeted Protein Degradation: The second, and perhaps more critical, mode of action is the
targeted degradation of the AR protein. The cereblon-binding moiety of BMS-986365 recruits
the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the
androgen receptor, marking it for degradation by the proteasome. This degradation of the AR
protein itself, rather than just its inhibition, leads to a more profound and sustained
suppression of AR signaling.[3]

Signaling Pathway Diagram
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Caption: Mechanism of action of BMS-986365.
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Experimental Protocols

As the detailed experimental protocols for the synthesis of BMS-986365 are proprietary, this
section provides a generalized methodology based on the available literature. Researchers
attempting to synthesize this molecule should refer to the specific procedures outlined in patent
W02020132014A1.

General Experimental Considerations:

 Inert Atmosphere: All reactions should be carried out under an inert atmosphere, such as
nitrogen or argon, to prevent the degradation of sensitive reagents and intermediates.

e Anhydrous Solvents: Anhydrous solvents should be used for all reactions, as the presence of
water can interfere with many of the coupling reactions.

» Chromatographic Purification: Purification of intermediates and the final product is typically
achieved using column chromatography on silica gel. The choice of eluent will depend on the
polarity of the compound being purified.

e Analytical Characterization: The identity and purity of all synthesized compounds should be
confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Mass Spectrometry (MS), and High-Performance Liquid
Chromatography (HPLC).

Conclusion

BMS-986365 represents a promising new therapeutic agent for the treatment of metastatic
castration-resistant prostate cancer. Its innovative dual mechanism of action, combining
competitive antagonism with targeted degradation of the androgen receptor, offers the potential
for a more profound and durable response compared to existing therapies. The synthesis of
this complex molecule is a challenging but achievable endeavor for those with expertise in
multi-step organic synthesis. This guide provides a foundational understanding of the structure,
synthesis, and mechanism of action of BMS-986365 to aid researchers and drug development
professionals in their efforts to advance the field of targeted protein degradation and develop
new treatments for cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12382607?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-25-0471/3656822/ccr-25-0471.pdf
https://www.urotoday.com/conference-highlights/aua-2025/aua-2025-prostate-cancer/160006-aua-2025-bms-986365-cc-94676-a-dual-androgen-receptor-ligand-directed-degrader-and-antagonist-for-heavily-pre-treated-patients-with-metastatic-castration-resistant-prostate-cancer-results-from-additional-exploratory-analyses.html
https://www.bmsclinicaltrials.com/us/en/recharge-hcp/how-bms-986365-works
https://www.researchgate.net/publication/394441077_Discovery_of_BMS-986365_a_first-in-class_dual_androgen_receptor_ligand-directed_degrader_AR_LDD_and_antagonist_for_the_treatment_of_advanced_prostate_cancer
https://patents.google.com/patent/US20150157656A1/en
https://patents.google.com/patent/US20150157656A1/en
https://aacrjournals.org/clincancerres/article/doi/10.1158/1078-0432.CCR-25-0471/766006/Discovery-of-BMS-986365-a-First-in-Class-Dual
https://www.championsoncology.com/hubfs/Publications/BMS2025_AR.pdf?hsLang=en
https://pubmed.ncbi.nlm.nih.gov/40788283/
https://pubmed.ncbi.nlm.nih.gov/40788283/
https://pubmed.ncbi.nlm.nih.gov/40788283/
https://www.benchchem.com/product/b12382607#structure-and-synthesis-of-bms-986365
https://www.benchchem.com/product/b12382607#structure-and-synthesis-of-bms-986365
https://www.benchchem.com/product/b12382607#structure-and-synthesis-of-bms-986365
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

